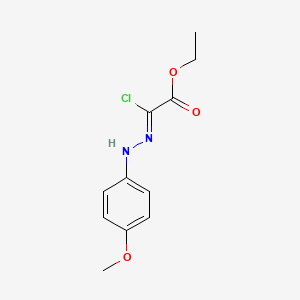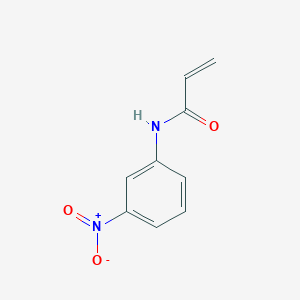
N-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-(3-Nitrophenyl)acrylamide is a compound with the CAS Number: 17090-15-2. It has a molecular weight of 192.17 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(3-nitrophenyl)acrylamide, has been demonstrated for the first time using the Rhodococcus erythropolis 37 strain, which exhibits acylamidase activity .Molecular Structure Analysis
The InChI code for N-(3-nitrophenyl)acrylamide is 1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) .Physical And Chemical Properties Analysis
N-(3-nitrophenyl)acrylamide is a solid at room temperature . It has a molecular weight of 192.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Acrylamide derivatives, such as N-(4-nitrophenyl)acrylamide, have been synthesized and characterized for their antiproliferative activity and chemical reactivity. These compounds are studied for their potential in biomedical research due to their interaction with nucleic acid bases and receptors, highlighting their low toxicity on cancer cells (E. Tanış, N. Çankaya, S. Yalçın, 2019).
Corrosion Inhibition
New acrylamide derivatives have been evaluated as corrosion inhibitors for metals, showcasing their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds provide insights into their potential industrial applications, especially in the field of materials science and engineering (Ahmed Abu-Rayyan et al., 2022).
Catalysis
Acrylamide compounds have been used in the preparation of metal/N-doped carbon nanocatalysts for the selective hydrogenation of nitrophenol, demonstrating high catalytic activity. This research highlights the role of acrylamide derivatives in catalysis and materials chemistry (Sheng-xiang Jiang et al., 2021).
Bioengineering Applications
Polymers based on acrylamide, such as poly(N-isopropyl acrylamide), are extensively used in bioengineering for the nondestructive release of biological cells and proteins, underlining their importance in cell sheet engineering, tissue transplantation, and the study of bioadhesion (M. Cooperstein, H. Canavan, 2010).
Environmental Applications
Hydrogels based on acrylamide derivatives have been investigated for their ability to remove heavy metal ions from aqueous media and generate catalyst systems, showcasing their dual functionality in environmental cleanup and catalysis (R. Javed et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that acrylamide derivatives can interact with various proteins and nucleic acids .
Mode of Action
It is known that acrylamide derivatives can form covalent bonds with soft nucleophiles, particularly cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .
Biochemical Pathways
Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and other metabolites . It is plausible that N-(3-nitrophenyl)acrylamide may follow similar metabolic pathways.
Pharmacokinetics
It is known that acrylamide is readily soluble in water, can be rapidly absorbed in the body, and is rapidly distributed in various tissues .
Result of Action
It has been found that n-(4-nitrophenyl)acrylamide, a structurally similar compound, has low toxicity on cancer cells, with a half maximal inhibitory concentration value of 1 mm in hela cells .
Action Environment
It is known that acrylamide can enter environmental media such as water, soil, and the atmosphere through industrial wastewater and waste residue .
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASPDPXLKIZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)acrylamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


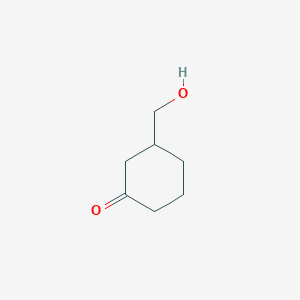

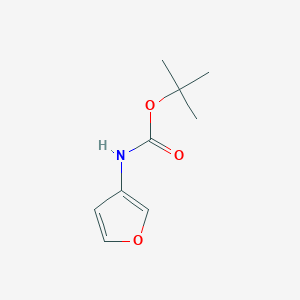

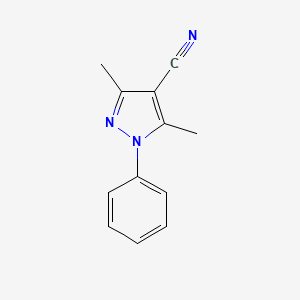
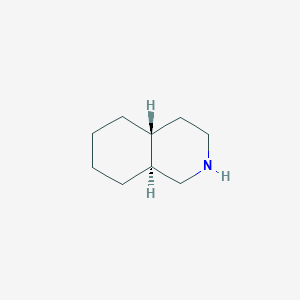
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

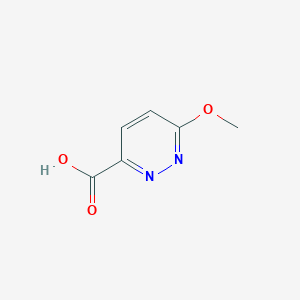

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

